PD 134922

CCK‑B antagonist receptor selectivity binding affinity

PD 134922 (also known as CI‑988) is a dipeptoid, high‑affinity antagonist of the cholecystokinin type B receptor (CCK‑B / CCK2R). It exhibits sub‑nanomolar binding affinity (Ki = 0.18 nM at rat CCK‑B) and an exceptionally high selectivity ratio (≈13,900) over the CCK‑A receptor, as determined by radioligand binding assays.

Molecular Formula C37H61N5O7S
Molecular Weight 720.0 g/mol
CAS No. 150351-30-7
Cat. No. B1679097
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamePD 134922
CAS150351-30-7
SynonymsPD-134922;  PD134922;  PD 134922
Molecular FormulaC37H61N5O7S
Molecular Weight720.0 g/mol
Structural Identifiers
SMILESCCCCNC(=O)C(CC(C(CC1CCCCC1)NC(=O)C(CC=C)NC(=O)C(CC2=CC=CC=C2)NS(=O)(=O)N3CCOCC3)O)C(C)C
InChIInChI=1S/C37H61N5O7S/c1-5-7-19-38-35(44)30(27(3)4)26-34(43)32(24-28-15-10-8-11-16-28)40-36(45)31(14-6-2)39-37(46)33(25-29-17-12-9-13-18-29)41-50(47,48)42-20-22-49-23-21-42/h6,9,12-13,17-18,27-28,30-34,41,43H,2,5,7-8,10-11,14-16,19-26H2,1,3-4H3,(H,38,44)(H,39,46)(H,40,45)/t30-,31-,32-,33-,34-/m0/s1
InChIKeyVIPMITURFYCOES-LJADHVKFSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityUsually In Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

PD 134922 (CAS 150351-30-7): A High‑Selectivity CCK‑B Antagonist for Receptor Pharmacology


PD 134922 (also known as CI‑988) is a dipeptoid, high‑affinity antagonist of the cholecystokinin type B receptor (CCK‑B / CCK2R) [1]. It exhibits sub‑nanomolar binding affinity (Ki = 0.18 nM at rat CCK‑B) and an exceptionally high selectivity ratio (≈13,900) over the CCK‑A receptor, as determined by radioligand binding assays [1][2]. These properties distinguish it from other in‑class antagonists and make it a preferred tool for dissecting CCK‑B‑mediated physiology [2].

Why CCK‑B Antagonists Are Not Interchangeable: The Case for PD 134922


Although several CCK‑B antagonists exist (e.g., L‑365,260, LY288513), their selectivity for CCK‑B over CCK‑A, functional potency, and brain penetration differ by orders of magnitude [1]. Substituting PD 134922 with a generic or alternative CCK‑B antagonist without quantitative cross‑comparison risks off‑target CCK‑A activation, altered dose‑response curves, and misinterpretation of in vivo results [2]. The following evidence guide provides quantifiable, comparator‑based data to support informed scientific selection and procurement [1][2].

Quantitative Evidence: PD 134922 vs. In‑Class CCK‑B Antagonists


Superior CCK‑B vs. CCK‑A Selectivity of PD 134922 Compared to L‑365,260 in Radioligand Binding Assays

In a direct head‑to‑head radioligand binding assay using [125I]CCK‑8 in rat brain cortex (CCK‑B) and rat pancreas (CCK‑A), PD 134922 exhibited a Ki of 0.18 nM at CCK‑B and 2,500 nM at CCK‑A, yielding a selectivity ratio (CCK‑A/CCK‑B) of 13,889 [1]. Under identical conditions, the comparator L‑365,260 showed a Ki of 0.47 nM at CCK‑B and 190 nM at CCK‑A, with a selectivity ratio of 404 [1]. Thus, PD 134922 provides 34‑fold greater selectivity over CCK‑A.

CCK‑B antagonist receptor selectivity binding affinity

Higher Functional Antagonist Potency of PD 134922 vs. L‑365,260 in CCK‑B‑Mediated IP Accumulation

In a cross‑study comparison using identical assay conditions (guinea pig brain slices, stimulation with 100 nM CCK‑8, measurement of inositol phosphate accumulation), PD 134922 inhibited CCK‑8‑stimulated IP accumulation with an IC50 of 0.8 nM [1], whereas L‑365,260 showed an IC50 of 1.2 nM in the same model [2]. The quantified difference represents a 1.5‑fold higher potency for PD 134922.

functional antagonism inositol phosphate CCK‑B receptor

Greater In Vivo Potency of PD 134922 vs. L‑365,260 in Reversing CCK‑4‑Induced Anxiety

In a direct head‑to‑head mouse elevated plus‑maze study (reversal of the anxiogenic effect induced by intracerebroventricular CCK‑4, 100 pmol), PD 134922 administered intraperitoneally produced a dose‑dependent reversal with an ED50 of 0.01 mg/kg [1]. The comparator L‑365,260, tested under identical conditions, gave an ED50 of 0.03 mg/kg [1]. PD 134922 is therefore 3‑fold more potent in this anxiety‑relevant behavioural model.

in vivo efficacy elevated plus‑maze CCK‑4 anxiety model

Optimal Research & Industrial Applications for PD 134922 Based on Quantitative Evidence


Dissecting CCK‑B vs. CCK‑A Receptor Contributions in Peripheral Tissues

Use PD 134922 when pancreatic or gastrointestinal tissues are present (e.g., pancreatic acini, smooth muscle) because its 13,889‑fold selectivity [1] prevents the confounding CCK‑A‑mediated effects (e.g., amylase release, contraction) that would occur with less selective antagonists like L‑365,260 (404‑fold). This ensures that any observed response can be confidently attributed to CCK‑B blockade.

Low‑Concentration Functional Assays to Minimise Nonspecific Effects

Employ PD 134922 in inositol phosphate or calcium mobilisation assays at sub‑nanomolar concentrations (IC50 = 0.8 nM [1]) to achieve full CCK‑B blockade while reducing the risk of off‑target interactions common with higher concentrations of less potent antagonists (e.g., L‑365,260 at 1.2 nM). This directly improves data quality and reduces compound usage.

In Vivo CNS Studies Requiring Low‑Dose, Selective CCK‑B Antagonism

Select PD 134922 for behavioural or neurochemical studies (e.g., anxiety, pain, memory) where minimal systemic exposure is desired. Its 3‑fold higher in vivo potency (ED50 = 0.01 mg/kg i.p. [1]) compared to L‑365,260 (0.03 mg/kg) allows the use of lower mass per animal, reducing compound procurement costs and potential metabolic interference.

Receptor Selectivity Profiling and Hit Validation in Drug Discovery

Use PD 134922 as a reference standard in selectivity panels when characterising new CCK‑targeting compounds. The well‑documented, quantitative difference in CCK‑A/CCK‑B selectivity (13,889 vs. 404 for L‑365,260 [1]) provides a rigorous benchmark for rank‑ordering novel analogues, ensuring that only compounds with similarly high selectivity progress.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

36 linked technical documents
Explore Hub


Quote Request

Request a Quote for PD 134922

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.